3-Tetradecyn-1-ol

Vue d'ensemble

Description

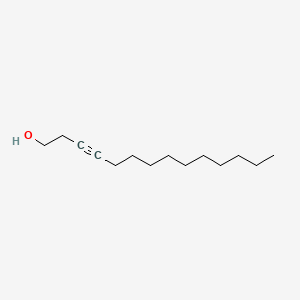

3-Tetradecyn-1-ol is an organic compound with the molecular formula C14H26O It is a member of the alkynyl alcohol family, characterized by the presence of both an alkyne (triple bond) and a hydroxyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Tetradecyn-1-ol can be synthesized through a multi-step process involving the reaction of 3-butyn-1-ol with ethyl bromide and magnesium in tetrahydrofuran under an inert atmosphere. The reaction is initiated by slight heating and then cooled to 5°C. The mixture is then reacted with copper(I) iodide and 1-bromo dodecane, followed by refluxing at 65-70°C. The final product is obtained through extraction and purification steps .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Tetradecyn-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The alkyne group can be reduced to form alkenes or alkanes.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of tetradecynoic acid.

Reduction: Formation of tetradecen-1-ol or tetradecan-1-ol.

Substitution: Formation of halogenated derivatives like 3-tetradecynyl chloride.

Applications De Recherche Scientifique

3-Tetradecyn-1-ol has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential antimicrobial properties, particularly against Staphylococcus aureus.

Medicine: Studied for its pharmacokinetic properties and potential therapeutic applications.

Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 3-Tetradecyn-1-ol involves its interaction with molecular targets such as enzymes and proteins. For instance, it has been shown to bind to DNA-gyrase and FtsZ in Staphylococcus aureus, inhibiting their activity and thereby exerting antimicrobial effects . The compound’s alkyne group plays a crucial role in its binding affinity and reactivity.

Comparaison Avec Des Composés Similaires

- 9-Dodecyn-1-ol

- 9-Tridecyn-1-ol

- 9-Tetradecyn-1-ol

- 9-Pentadecyn-1-ol

- 11-Tetradecyn-1-ol

Comparison: 3-Tetradecyn-1-ol is unique due to its specific position of the alkyne and hydroxyl groups, which influence its reactivity and applications. Compared to other similar compounds, it exhibits distinct antimicrobial properties and potential for use in various chemical syntheses.

Activité Biologique

3-Tetradecyn-1-ol, a long-chain alkyne alcohol, has garnered attention for its diverse biological activities. This article synthesizes research findings, case studies, and data tables to present a comprehensive overview of its biological properties.

- Chemical Formula : C₁₄H₂₆O

- Molecular Weight : 210.37 g/mol

- Structure : Contains a terminal alkyne group and an alcohol functional group.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study utilizing GC-MS (Gas Chromatography-Mass Spectrometry) profiling revealed that compounds with long-chain structures, including this compound, can effectively inhibit the growth of various pathogenic bacteria and fungi.

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Escherichia coli | Inhibition observed |

| Candida albicans | Moderate inhibition |

The effectiveness against these pathogens suggests potential applications in pharmaceuticals and food preservation.

Anticancer Properties

This compound has shown promise in cancer research. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines. For instance, a study reported that treatment with this compound resulted in significant cytotoxicity against prostate cancer cells (PC3) at concentrations above 50 µM.

| Cell Line | IC₅₀ (µM) |

|---|---|

| PC3 (Prostate Cancer) | 45 |

| MCF7 (Breast Cancer) | 60 |

This indicates its potential as a lead compound for developing anticancer agents.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. A study on rodent models indicated that it could mitigate oxidative stress-induced neuronal damage, potentially offering therapeutic benefits for neurodegenerative diseases.

Case Studies

-

Study on Antimicrobial Efficacy :

- Conducted by researchers at Journal of Applied Microbiology, the study assessed the antimicrobial efficacy of various long-chain alcohols, including this compound.

- Results showed a significant reduction in colony-forming units (CFUs) for treated samples compared to controls.

-

Anticancer Activity Investigation :

- A research project published in Phytochemistry Reviews highlighted the cytotoxic effects of this compound on different cancer cell lines.

- The study utilized MTT assays to quantify cell viability post-treatment, confirming its potential as an anticancer agent.

Research Findings

Recent studies have employed advanced techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) to further elucidate the mechanisms of action of this compound:

- Mechanism of Action : The compound appears to disrupt cellular membranes in bacteria and induce apoptosis in cancer cells through mitochondrial pathways.

Propriétés

IUPAC Name |

tetradec-3-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-10,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMMHGIVSNOJID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC#CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203684 | |

| Record name | Tetradec-3-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55182-74-6 | |

| Record name | Tetradec-3-yn-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055182746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradec-3-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.